molecular formula C14H10N2O6 B12805246 2-(3-Carboxyanilino)-3-nitrobenzoic acid CAS No. 35875-16-2

2-(3-Carboxyanilino)-3-nitrobenzoic acid

Cat. No.: B12805246
CAS No.: 35875-16-2
M. Wt: 302.24 g/mol
InChI Key: OADNRDRCKJFASV-UHFFFAOYSA-N
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Description

Contextualizing 2-(3-Carboxyanilino)-3-nitrobenzoic acid within Anilinobenzoic Acid Chemistry

This compound, a substituted N-phenylanthranilic acid, belongs to the broader class of anilinobenzoic acids. These compounds are characterized by a benzoic acid moiety bearing an amino group, which is in turn substituted with a phenyl ring. The parent compound, N-phenylanthranilic acid, serves as a foundational structure for numerous derivatives with applications in various fields, including the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). asianpubs.orgijpsjournal.com The introduction of a nitro group and an additional carboxylic acid function, as seen in this compound, significantly modifies the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. The presence of these functional groups provides multiple sites for further chemical transformations, making it a valuable building block in synthetic chemistry.

Scope and Significance of Academic Research on this compound

Academic research on this compound primarily revolves around its role as a synthetic intermediate. The strategic placement of the nitro and carboxylic acid groups on the phenyl rings makes it a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, derivatives of N-phenylanthranilic acid are investigated for their potential as amyloid aggregation inhibitors, which is relevant in the study of Alzheimer's disease. nih.govresearchgate.net While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, its structural similarity to compounds with known pharmacological properties suggests a potential area for future investigation. The compound's significance lies in its ability to be transformed into novel structures that may possess unique biological or material properties.

Historical Development of Research Pertaining to this compound Synthesis and Reactivity

The synthesis of N-phenylanthranilic acid and its derivatives has a long history, with the Ullmann condensation being a cornerstone reaction. wikipedia.orgorganic-chemistry.orgnih.gov This copper-catalyzed reaction typically involves the coupling of an aryl halide with an aniline (B41778) derivative. wikipedia.org In the case of this compound, this would conceptually involve the reaction between 2-chloro-3-nitrobenzoic acid and 3-aminobenzoic acid.

Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov Over the years, significant advancements have been made to improve the efficiency and mildness of the Ullmann condensation. These include the use of various ligands, alternative solvents, and different copper sources to facilitate the reaction under more favorable conditions. nih.gov While specific historical accounts detailing the first synthesis of this compound are scarce, its preparation falls under the broader and well-established history of the Ullmann-type C-N bond formation reactions. The reactivity of the molecule is dictated by its functional groups: the carboxylic acids can undergo esterification and amidation, while the nitro group can be reduced to an amino group, opening pathways to a variety of other derivatives. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups influences the reactivity of the aromatic rings in electrophilic and nucleophilic substitution reactions. chemicalbook.com

Overview of Advanced Methodologies Employed in this compound Studies

The study of this compound and related compounds leverages a range of advanced analytical and computational techniques.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are fundamental for the structural elucidation of the synthesized compound and its derivatives. nih.gov Infrared (IR) spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching) and nitro (N-O stretching) groups. nih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov Thin-Layer Chromatography (TLC) is also widely used for rapid analysis and separation of reaction mixtures. researchgate.netresearchgate.net

Computational Chemistry: Computational methods, including Density Functional Theory (DFT), are employed to study the structural and electronic properties of anilinobenzoic acid derivatives. nih.gov These studies can provide insights into the molecule's geometry, electronic distribution, and reactivity, aiding in the prediction of its chemical behavior and the design of new synthetic routes or derivatives with desired properties. nih.govacs.org

Chemical Compound Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₄H₁₀N₂O₆302.24
2-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.56
3-Aminobenzoic acidC₇H₇NO₂137.14
N-Phenylanthranilic acidC₁₃H₁₁NO₂213.23

Detailed Research Findings

Research AreaKey FindingsRelevant Compounds
Synthesis The Ullmann condensation is a primary method for synthesizing N-phenylanthranilic acid derivatives. This involves the copper-catalyzed coupling of an aryl halide with an aniline. wikipedia.orgorganic-chemistry.orgnih.gov2-Chloro-3-nitrobenzoic acid, 3-Aminobenzoic acid
Reactivity The carboxylic acid groups can undergo esterification. The nitro group can be reduced to an amine, providing a route to further functionalization. The electronic nature of the substituents influences the reactivity of the aromatic rings. chemicalbook.comThis compound
Analytical Methods HPLC and TLC are essential for purification and analysis. nih.govresearchgate.netresearchgate.net NMR and IR spectroscopy are used for structural confirmation. nih.govAnilinobenzoic acid derivatives
Computational Studies DFT calculations can predict molecular geometry and electronic properties, offering insights into reactivity and potential biological activity. nih.govacs.orgSubstituted triphenylamines, Anilinobenzoic acids

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-carboxyanilino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O6/c17-13(18)8-3-1-4-9(7-8)15-12-10(14(19)20)5-2-6-11(12)16(21)22/h1-7,15H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADNRDRCKJFASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189433
Record name Benzoic acid, 2-((3-carboxyphenyl)amino)-3-nitro-
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Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35875-16-2
Record name 2-(3-Carboxyanilino)-3-nitrobenzoic acid
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Record name Benzoic acid, 2-((3-carboxyphenyl)amino)-3-nitro-
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Record name 2-(3-Carboxyanilino)-3-nitrobenzoic acid
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Ii. Synthetic Strategies and Methodologies for 2 3 Carboxyanilino 3 Nitrobenzoic Acid

Retrosynthetic Analysis of 2-(3-Carboxyanilino)-3-nitrobenzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comlibretexts.orgyoutube.com For this compound, the most logical disconnection is at the secondary amine C-N bond. This is a common strategy for diarylamines and points towards a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction as the key bond-forming step in the forward synthesis.

This disconnection yields two primary sets of synthons, which correspond to plausible starting materials:

Route A: Disconnecting the bond between the nitrogen and the nitro-substituted ring suggests 3-aminobenzoic acid and a suitably activated benzoic acid derivative, such as 2-chloro-3-nitrobenzoic acid or 2-bromo-3-nitrobenzoic acid . In this scenario, the halogen is activated towards nucleophilic substitution by the presence of the strongly electron-withdrawing nitro group in the ortho position.

Route B: An alternative disconnection would involve 2-aminobenzoic acid (anthranilic acid) and a halogenated nitrobenzoate, such as 3-chloro-4-nitrobenzoic acid or a similar isomer.

Route A is generally considered the more synthetically viable pathway. The Ullmann condensation, a classical method for such couplings, is known to be more efficient when the aryl halide is activated by electron-withdrawing groups, a condition met by 2-halo-3-nitrobenzoic acid. wikipedia.org

Figure 1: Retrosynthetic Analysis of this compound

Conventional Synthetic Routes to this compound

Conventional syntheses rely on well-established, though often harsh, reaction conditions to construct the target molecule.

The cornerstone of synthesizing N-aryl anthranilic acids and their derivatives is the Ullmann condensation or the related Goldberg reaction . wikipedia.orgnih.gov These reactions involve the copper-promoted coupling of an aryl halide with an amine. wikipedia.org For the synthesis of this compound from the precursors identified in Route A, the reaction would be between 2-chloro-3-nitrobenzoic acid and 3-aminobenzoic acid.

Traditional Ullmann conditions are demanding, typically requiring:

Catalyst: Stoichiometric or excess amounts of copper powder or copper salts (e.g., CuI, CuSO₄). wikipedia.orgtandfonline.com

Base: An inorganic base like potassium carbonate (K₂CO₃) to neutralize the HX produced. researchgate.net

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), nitrobenzene (B124822), or pyridine. wikipedia.org

Temperature: High temperatures, often exceeding 150-200°C, are necessary to drive the reaction to completion. nih.gov

The reaction is believed to proceed via the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The presence of two carboxylic acid groups means that both starting materials and the product exist as carboxylate salts under the basic reaction conditions, requiring an acidic workup to isolate the final product.

Parameter Classical Ullmann/Goldberg Conditions for N-Aryl Anthranilic Acid Synthesis Reference(s)
Aryl Halide o-Chlorobenzoic acid tandfonline.comresearchgate.net
Amine Substituted Anilines tandfonline.comresearchgate.net
Catalyst Copper powder, Copper(I/II) salts wikipedia.orgtandfonline.com
Base K₂CO₃, KOH wikipedia.orgresearchgate.net
Solvent Amyl alcohol, Nitrobenzene, DMF wikipedia.orgtandfonline.com
Temperature >150 °C wikipedia.orgnih.gov
Reaction Time 5-24 hours tandfonline.comnih.gov

This table presents typical conditions for analogous reactions, as specific data for the target molecule is not widely published.

The introduction of the nitro group is a critical step that can be performed at different stages. The two primary strategies involve either nitrating a precursor before the coupling reaction or nitrating the parent diarylamine molecule.

Nitration of a Precursor: This is the more controlled and common method. For instance, 2-chloro-3-nitrobenzoic acid can be synthesized by the nitration of 2-chlorobenzoic acid. The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups lead to a mixture of isomers, from which the desired 2-chloro-3-nitrobenzoic acid must be separated. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are employed. prepchem.comyoutube.com

Nitration of the Coupled Product: Theoretically, one could first synthesize 2-(3-carboxyanilino)benzoic acid and then introduce the nitro group. However, this approach is synthetically challenging. The diarylamine contains two aromatic rings with multiple substituents: one ring has an activating amino group (ortho-, para-directing) and a deactivating carboxyl group (meta-directing), while the other has a deactivating carboxyl group. This complexity makes regioselective nitration difficult, likely leading to a mixture of products that are hard to separate. Therefore, the synthesis almost certainly proceeds through a pre-nitrated intermediate.

Green Chemistry Approaches in this compound Synthesis

Recognizing the environmental impact of classical organic syntheses, significant research has focused on developing greener alternatives for Ullmann-type reactions. jocpr.com

Modern approaches aim to replace hazardous organic solvents and reduce energy consumption.

Water as a Solvent: Remarkably, studies have shown that Ullmann-Goldberg reactions for the synthesis of N-phenylanthranilic acids can be performed efficiently in water, which serves as a non-toxic, inexpensive, and environmentally benign solvent. tandfonline.comtandfonline.com

Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times, often from many hours to just a few minutes. jocpr.com In some cases, this allows for solvent-free "dry" reactions, where the neat reactants are mixed with a solid catalyst and irradiated, further enhancing the green credentials of the synthesis. researchgate.net

Ultrasonic Irradiation: Sonication is another energy source used to accelerate the reaction. The application of ultrasound to a mixture of o-chlorobenzoic acid, an aniline (B41778), and a copper catalyst in water has been reported to produce N-phenylanthranilic acids in high yields in under 20 minutes. researchgate.netlookchem.comresearchgate.net

The evolution from stoichiometric copper to highly efficient catalytic systems represents a major advance in C-N cross-coupling chemistry. The goal is to lower the catalyst loading, reduce reaction temperatures, and broaden the substrate scope.

Ligand-Assisted Copper Catalysis: The harsh conditions of the classical Ullmann reaction can be mitigated by using a copper catalyst in conjunction with a ligand. Bidentate ligands such as 1,10-phenanthroline (B135089) and N,N'-dimethyl-1,2-ethanediamine (DMEDA) stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing reactions to proceed at lower temperatures and with much lower catalyst loadings (e.g., 1-10 mol%). nih.govnih.gov

Nanoparticle Catalysis: Copper-based nanoparticles (e.g., CuO-NPs) have emerged as highly active and often recyclable catalysts for Ullmann couplings. researchgate.net Their high surface-area-to-volume ratio makes them exceptionally efficient, enabling reactions under mild conditions.

Ionic Liquids: Room-temperature ionic liquids have been explored as alternative solvents. They can act as both the solvent and catalytic support, often enhancing reaction rates and allowing for easier catalyst recycling. researchgate.net

Synthetic Method Catalyst System Solvent Temperature Advantages Reference(s)
Classical Ullmann Stoichiometric Cu powderDMF, Nitrobenzene>150°CWell-established wikipedia.orgnih.gov
Ligand-Assisted Catalytic CuI / Ligand (e.g., phenanthroline)Dioxane, Toluene80-130°CMilder conditions, lower catalyst load wikipedia.orgnih.gov
Ultrasound-Assisted Catalytic Cu powderWaterAmbient/Slightly elevatedVery short reaction time, green solvent researchgate.netlookchem.com
Microwave-Assisted Catalytic Cu or ZnCl₂Solvent-free or WaterN/A (Power setting)Rapid, high yields, clean jocpr.comresearchgate.net
Nanoparticle Catalysis CuO or Cu₂O NanoparticlesAcetonitrile, Water50-100°CMild conditions, recyclable catalyst researchgate.net

This table compares different catalytic strategies for analogous C-N coupling reactions.

Novel Synthetic Methodologies for Enhanced Yield and Selectivity of this compound

The classical synthesis of this compound typically involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.org This reaction often requires high temperatures and long reaction times. nih.gov To overcome these limitations, researchers have been exploring more efficient synthetic routes.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles of microwave chemistry can be applied to its synthesis, particularly in the context of the Ullmann condensation.

The reaction would involve the coupling of 3-aminobenzoic acid with 2-chloro-3-nitrobenzoic acid (or a related halogenated precursor) in the presence of a copper catalyst and a base. Microwave irradiation can efficiently heat the polar solvents and reactants, leading to a rapid increase in temperature and reaction rate. researchgate.net This can significantly reduce the typically long reaction times associated with traditional Ullmann condensations. nih.gov The use of a suitable ligand for the copper catalyst can also improve the reaction's efficiency and selectivity under microwave conditions. researchgate.net

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Ullmann Condensation for the Synthesis of this compound

ParameterConventional HeatingMicrowave Irradiation
Reactants 3-aminobenzoic acid, 2-chloro-3-nitrobenzoic acid3-aminobenzoic acid, 2-chloro-3-nitrobenzoic acid
Catalyst Copper(I) salt (e.g., CuI)Copper(I) salt (e.g., CuI)
Base K2CO3, Cs2CO3K2CO3, Cs2CO3
Solvent High-boiling polar solvents (e.g., DMF, NMP) wikipedia.orgPolar solvents (e.g., DMF, DMSO)
Temperature 150-200 °C150-200 °C
Reaction Time 12-24 hours15-60 minutes
Yield ModeratePotentially Higher

This table is a hypothetical representation based on general principles of microwave-assisted synthesis and may not reflect actual experimental outcomes.

Photochemical Routes for this compound Derivatives

Photochemical reactions, which are initiated by the absorption of light, offer unique pathways for the synthesis of complex organic molecules. beilstein-journals.orgnih.gov While a direct photochemical synthesis of this compound has not been prominently reported, photochemical methods could be explored for the synthesis of its derivatives or precursors.

For instance, photochemical reactions can be employed for C-N bond formation or for the modification of the aromatic rings. One potential, though speculative, avenue could involve the photochemical activation of a suitable precursor, leading to an intramolecular cyclization to form a heterocyclic derivative, which could then be converted to the target molecule. Another possibility is the use of photoredox catalysis to facilitate the cross-coupling reaction under milder conditions than the traditional Ullmann reaction. These reactions often proceed with high selectivity and can be a valuable tool in the synthesis of functionalized aromatic compounds. nih.gov

Purification and Isolation Techniques for Academic Research on this compound

The purification of this compound is a critical step to obtain a sample of high purity for subsequent analysis and application. Given its acidic nature and aromatic character, several standard laboratory techniques can be effectively employed.

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures. For a dicarboxylic acid like this compound, polar solvents such as ethanol, acetic acid, or mixtures containing water are likely candidates.

Column Chromatography: This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase. For the purification of this nitro-substituted dicarboxylic acid, silica (B1680970) gel would be a common stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption and sample denaturation. For acidic compounds, a suitable biphasic solvent system can be developed to achieve efficient separation. researchgate.net For instance, a system composed of ethyl acetate, n-butanol, and an acidic aqueous phase could be optimized for the purification of this compound. researchgate.net

Table 2: Overview of Purification Techniques for this compound

TechniquePrincipleTypical Stationary PhaseTypical Mobile Phase/Solvent
Recrystallization Difference in solubility at different temperatures.Not applicableEthanol, Acetic Acid, Water mixtures
Column Chromatography Differential adsorption onto a solid support.Silica GelHexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient
HSCCC Partitioning between two immiscible liquid phases.Liquid (stationary phase)Liquid (mobile phase), e.g., Ethyl acetate/n-butanol/acidified water

Following purification, the identity and purity of the compound are typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Iii. Advanced Spectroscopic and Crystallographic Investigations of 2 3 Carboxyanilino 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity in 2-(3-Carboxyanilino)-3-nitrobenzoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Studies of Aromatic and Carboxylic Proton Environments

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the two aromatic rings and the two carboxylic acid groups. The carboxylic acid protons are anticipated to appear as broad singlets at a significantly downfield chemical shift, typically in the 10-13 ppm region, due to deshielding and hydrogen bonding. libretexts.org The protons on the aromatic rings would resonate in the aromatic region (approximately 7-9 ppm). The specific splitting patterns (e.g., doublets, triplets, multiplets) would be dictated by the coupling between adjacent protons, providing crucial information about their relative positions on the rings. The electron-withdrawing nature of the nitro group and the carboxylic acid groups, along with the electron-donating effect of the aniline (B41778) nitrogen, would influence the precise chemical shifts of the aromatic protons.

¹³C NMR Chemical Shifts and Structural Correlations in this compound

The ¹³C NMR spectrum would provide complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org The aromatic carbons would appear in the range of approximately 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the bridging nitrogen atom would exhibit characteristic chemical shifts. For instance, the carbon bearing the nitro group would be shifted downfield.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl165-185
Aromatic C-NO₂Downfield-shifted in aromatic region
Other Aromatic Carbons110-150
Aromatic C-NModulated by nitrogen's influence
Aromatic C-COOHModulated by carboxyl group influence

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) Applied to this compound

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be particularly valuable for establishing the crucial link between the two aromatic rings via the aniline nitrogen and for confirming the relative positions of the substituents on each ring.

Vibrational Spectroscopy (IR and Raman) of this compound

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Analysis of Carboxylic Acid, Nitro, and Aniline Vibrational Modes

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Carboxylic Acid: A very broad O-H stretching band would appear in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. libretexts.org A strong C=O stretching vibration would be observed around 1700 cm⁻¹, potentially showing some broadening or splitting due to the two distinct carboxylic acid groups and hydrogen bonding. docbrown.info

Nitro Group: Strong and characteristic asymmetric and symmetric stretching vibrations for the NO₂ group would be expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. chegg.com

Aniline Group: An N-H stretching vibration for the secondary amine would be visible around 3300 cm⁻¹. C-N stretching vibrations would also be present at lower frequencies.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (very broad)
Carboxylic AcidC=O stretch~1700
Nitro GroupAsymmetric N-O stretch~1530
Nitro GroupSymmetric N-O stretch~1350
Secondary AmineN-H stretch~3300

Hydrogen Bonding Network Probing in this compound via IR Spectroscopy

The presence of two carboxylic acid groups and a secondary amine group in the molecule suggests the potential for extensive intra- and intermolecular hydrogen bonding. IR spectroscopy is a powerful technique for studying these interactions. The broadness of the O-H stretching band of the carboxylic acid is a direct consequence of hydrogen bonding. libretexts.orgdocbrown.info The position and shape of both the O-H and N-H stretching bands can provide insights into the strength and nature of the hydrogen-bonding network within the crystal lattice. Variations in these bands upon changes in concentration or solvent could further elucidate the dynamics of these interactions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone in chemical analysis for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. By measuring the m/z value to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₄H₁₀N₂O₆, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the molecular formula. The high resolving power of HRMS allows for the separation of ions with very similar masses, which is crucial for the unambiguous identification of the compound in complex mixtures or for confirming the purity of a synthesized sample. nih.gov

As of the latest literature review, specific high-resolution mass spectrometry data for this compound has not been publicly reported. Therefore, a data table comparing theoretical and experimental exact masses cannot be compiled at this time.

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structural connectivity.

The analysis of the fragmentation of this compound would be expected to show characteristic losses corresponding to its functional groups. For instance, the cleavage of the bond between the two aromatic rings, as well as the loss of carboxylic acid (-COOH) and nitro (-NO₂) groups, would produce specific product ions. nih.gov The study of these fragmentation pathways is critical for confirming the proposed structure and for distinguishing it from potential isomers. nih.gov

Detailed experimental tandem mass spectrometry data, including specific fragmentation patterns for this compound, are not available in the reviewed scientific literature. Consequently, a table of observed fragment ions cannot be generated.

X-ray Diffraction Studies of this compound

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions. units.it

Single Crystal X-ray Crystallography provides the most definitive structural information for a crystalline compound. By analyzing the diffraction pattern from a single, high-quality crystal, it is possible to determine the precise three-dimensional coordinates of every atom (excluding hydrogen in some cases) in the unit cell. This allows for the unambiguous determination of the molecule's absolute configuration and its preferred conformation in the solid state.

For this compound, a single crystal structure would reveal the dihedral angles between the two phenyl rings, the planarity of the carboxylic acid and nitro groups relative to the rings, and the intramolecular and intermolecular hydrogen bonding network. Such information is fundamental to understanding the molecule's physical properties and its interactions in a biological or material context.

A search of crystallographic databases and the scientific literature did not yield a reported single crystal structure for this compound. Therefore, a table of crystallographic data (crystal system, space group, unit cell parameters, etc.) is not available. For illustrative purposes, similar nitrobenzoic acid derivatives have been shown to crystallize in various systems, such as monoclinic or triclinic. nih.govmdpi.com

Powder X-ray Diffraction (PXRD) is a key technique used to characterize the crystalline nature of a bulk sample and to identify different polymorphic forms. units.it Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect in the development of pharmaceutical and material compounds, as different polymorphs can have different physical properties, such as solubility and stability.

A PXRD pattern provides a unique fingerprint for a specific crystalline phase. It consists of a series of peaks at characteristic diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure. By comparing the PXRD patterns of different batches of this compound, one could identify the presence of different polymorphs, solvates, or hydrates. units.iticdd.com

Publicly available powder X-ray diffraction data for this compound has not been found in the course of literature searches. As a result, a data table of characteristic 2θ peaks cannot be presented.

Iv. Theoretical and Computational Chemistry Approaches for 2 3 Carboxyanilino 3 Nitrobenzoic Acid

Quantum Chemical Calculations on the Electronic Structure of 2-(3-Carboxyanilino)-3-nitrobenzoic acid

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Furthermore, DFT calculations can generate a molecular electrostatic potential (MEP) map. This map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, and positive potential near the hydrogen atoms of the carboxylic acid and amine groups.

A hypothetical data table for the key quantum chemical descriptors that could be obtained from a DFT study is presented below. The values are illustrative and would need to be calculated using specific computational software.

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-2.1 eVElectron-accepting ability
HOMO-LUMO Gap4.4 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity of the molecule
Mulliken Atomic ChargesVaries per atomDistribution of electron density

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of the electronic structure. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be sufficiently accurate. For instance, multireference ab initio methods like CASPT2 have been used to investigate the potential energy curves of complex molecules. nih.gov For this compound, these high-level calculations could provide precise values for ionization potential, electron affinity, and excitation energies.

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure of a molecule is not static, and its flexibility can be crucial for its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

The rotation around the single bonds in this compound, particularly the C-N bond connecting the two aromatic rings and the C-C bonds of the carboxyl groups, will lead to different rotational isomers (conformers). A potential energy surface (PES) can be calculated to map the energy of the molecule as a function of these rotational angles (dihedral angles). ufms.br The minima on the PES correspond to stable conformers, while the energy barriers between them are the torsional barriers. Understanding these barriers is important for predicting the conformational flexibility of the molecule. Studies on related phenylaminobenzoic acids have shown that the nonplanarity and steric repulsion between substituents significantly influence the molecular conformation. uky.edu

A hypothetical representation of the relative energies of different conformers is shown in the table below.

ConformerDihedral Angle (Ring-N-Ring)Relative Energy (kcal/mol)
145°0.0
2135°1.2
3-45°0.0
4-135°1.2

In the solid state and in solution, molecules of this compound can interact with each other through various non-covalent interactions, with hydrogen bonding being particularly significant. The presence of two carboxylic acid groups and a secondary amine group allows for a variety of hydrogen bonding motifs. For example, carboxylic acid groups commonly form dimers through hydrogen bonds. uky.edu Intramolecular hydrogen bonds, for instance between the amine proton and an oxygen of the adjacent nitro or carboxyl group, could also stabilize certain conformations. nih.gov The study of related nitrobenzoic acids has highlighted the importance of both intramolecular and intermolecular hydrogen bonding in determining their crystal structures. quora.comstackexchange.com

Molecular Dynamics Simulations of this compound in Solution and Solid State

Molecular dynamics (MD) simulations provide a dynamic picture of the molecular system over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound behaves in different environments, such as in an aqueous solution or in its crystalline form.

MD simulations can be used to study the solvation of the molecule, revealing how water molecules arrange around it and the dynamics of these interactions. In the solid state, MD simulations can provide insights into the vibrational motions of the atoms within the crystal lattice and the stability of the crystal structure. Such simulations have been employed to investigate the behavior of benzoic acid in confined spaces and the dynamics of enzymes interacting with nitroaromatic compounds. researchgate.netnih.gov While specific MD simulations for this compound are not documented, the methodology is well-established for similar systems. ajchem-a.combohrium.comuantwerpen.be

A hypothetical table summarizing the types of information that can be obtained from MD simulations is provided below.

Simulation TypeInformation Obtained
In WaterSolvation free energy, radial distribution functions, dynamics of hydrogen bonds with water.
In CrystalLattice stability, atomic fluctuations (RMSF), diffusion coefficients.

Solvent Effects on the Conformation and Dynamics of this compound

The conformation of this compound is significantly influenced by its environment, particularly the solvent. The molecule's flexible backbone, characterized by the dihedral angles between the two phenyl rings, and the orientation of the carboxylic acid and nitro groups, are susceptible to changes based on the polarity of the solvent.

In non-polar solvents, intramolecular hydrogen bonding between the N-H group and the ortho-carboxyl group is expected to be a dominant factor in determining the molecule's conformation, leading to a more compact structure. Conversely, in polar protic solvents like water or methanol, intermolecular hydrogen bonding with the solvent molecules would compete with and likely disrupt the intramolecular hydrogen bonds. This would lead to a more extended conformation. The dielectric constant of the solvent also plays a crucial role in stabilizing or destabilizing different charge distributions within the molecule. rsc.orgresearchgate.netnih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents on molecular conformation. rsc.org By performing geometry optimizations in simulated solvent environments, it is possible to predict the most stable conformations and the energetic barriers between them.

Table 1: Hypothetical Solvent Effects on Key Dihedral Angles of this compound as Predicted by DFT Calculations

Solvent (Dielectric Constant)Dihedral Angle 1 (C-N-C-C) (°)Dihedral Angle 2 (C-C-C=O) (°)Intramolecular H-bond (N-H···O)
Gas Phase (1.0)45.015.0Strong
Chloroform (4.8)50.520.3Moderate
Tetrahydrofuran (7.6)58.225.8Weak
Methanol (32.7)75.435.1Disrupted
Water (80.1)85.142.6Disrupted

Note: This data is hypothetical and for illustrative purposes.

Self-Assembly and Aggregation Behavior Modeling

The presence of two carboxylic acid groups and aromatic rings in this compound suggests a strong propensity for self-assembly and aggregation. Computational modeling can be used to explore the non-covalent interactions that drive these processes.

The most prominent interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. acs.orgresearchgate.net This is a common motif for carboxylic acids and leads to the formation of stable supramolecular structures. Additionally, π-π stacking interactions between the electron-rich and electron-deficient aromatic rings can further stabilize the aggregates. The nitro group, being strongly electron-withdrawing, will influence the electronic distribution of the phenyl ring it is attached to, potentially leading to specific stacking arrangements.

Molecular dynamics (MD) and Monte Carlo (MC) simulations can be used to model the aggregation of multiple molecules over time, providing insights into the structure and stability of the resulting assemblies. acs.org

Table 2: Hypothetical Intermolecular Interaction Energies in a this compound Dimer

Interaction TypeFunctional Groups InvolvedEstimated Interaction Energy (kcal/mol)
Hydrogen BondingCarboxyl-Carboxyl-10 to -15
π-π StackingPhenyl-Phenyl-2 to -5
N-H···O (nitro)Amine-Nitro-1 to -3

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govrsc.orgescholarship.org

By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts. These calculations are typically performed on a Boltzmann-averaged ensemble of low-energy conformers to account for conformational flexibility. The predicted spectra can then be compared to experimental data to confirm the structure of the molecule. github.io

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl H12.5-
Amine H9.8-
Aromatic H's7.2 - 8.5110 - 150
Carboxyl C-168, 170
C-NO₂-148
C-NH-142

Note: This data is hypothetical and based on typical values for similar functional groups.

The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. Comparing the theoretical spectrum with the experimental one can help in assigning the observed bands and confirming the presence of specific functional groups. For this compound, key vibrational modes would include the O-H and C=O stretches of the carboxylic acids, the N-H stretch of the amine, and the symmetric and asymmetric stretches of the nitro group. scirp.orgresearchgate.net

Table 4: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchCarboxylic Acid3400-3600 (monomer), 2500-3300 (dimer)
N-H StretchAmine3350-3450
C=O StretchCarboxylic Acid1700-1750
NO₂ Asymmetric StretchNitro1520-1560
NO₂ Symmetric StretchNitro1330-1370

Note: This data is hypothetical and based on values for related compounds. scirp.org

Mechanistic Insights from Computational Studies of this compound Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing information on transition states, reaction intermediates, and activation energies that are often difficult to obtain experimentally. For this compound, several reactions could be investigated computationally.

One example is the potential for intramolecular cyclization reactions, which are known to occur in ortho-substituted nitrobenzene (B124822) derivatives. acs.org For instance, under certain conditions, the carboxylic acid and nitro groups could potentially react to form a cyclic product. Computational studies could map out the potential energy surface for such a reaction, identifying the most likely pathway and the structure of the transition state. This would involve locating the transition state geometry and calculating the activation barrier, providing insights into the feasibility and kinetics of the reaction. The influence of catalysts or different reaction conditions on the mechanism could also be modeled. longdom.orgacs.org

By understanding the electronic structure and reactivity of the molecule through methods like Frontier Molecular Orbital (FMO) theory, it is possible to predict its behavior in various chemical transformations, such as cycloaddition reactions. longdom.orgnih.gov

V. Chemical Reactivity and Derivatization of 2 3 Carboxyanilino 3 Nitrobenzoic Acid

Acid-Base Chemistry and pKa Determinations of 2-(3-Carboxyanilino)-3-nitrobenzoic acid

The molecule possesses two protons on the carboxylic acid groups and a lone pair of electrons on the anilino nitrogen. The acidity of the carboxylic acid groups is significantly influenced by the substituents on the aromatic rings. The nitro group (NO₂) on one ring is strongly electron-withdrawing, which stabilizes the carboxylate conjugate base through an inductive effect, thereby increasing the acidity (lowering the pKa) of both carboxylic acid groups compared to their unsubstituted counterparts. For instance, 3-nitrobenzoic acid (pKa ≈ 3.47) is roughly ten times more acidic than benzoic acid (pKa ≈ 4.20). wikipedia.orgchemicalbook.com The secondary amine bridge can act as a weak base, but its basicity is substantially reduced by the delocalization of its lone pair into the adjacent aromatic ring.

The two carboxylic acid groups will have distinct pKa values (pKa₁ and pKa₂). The first deprotonation will be from the more acidic of the two, likely the one on the nitro-substituted ring due to the powerful electron-withdrawing effect of the nitro group. The second deprotonation will require overcoming the electrostatic repulsion from the newly formed carboxylate anion, resulting in a higher pKa value.

CompoundRelevant Functional GroupsReported pKa ValueReference
Benzoic acid-COOH~4.20 wikipedia.org
3-Nitrobenzoic acid-COOH, m-NO₂~3.47 wikipedia.orgchemicalbook.com
Anthranilic acid (2-Aminobenzoic acid)-COOH, o-NH₂~4.95 (for -COOH) wikipedia.org
N-Phenylanthranilic acid-COOH, o-NHPh~4.2 nih.gov

Based on these data, it is reasonable to predict that the first pKa of this compound would be below 3.5, and the second pKa would be in the range of 4.0-5.0.

Esterification and Amidation Reactions of the Carboxylic Acid Functionality

The two carboxylic acid groups are primary sites for derivatization through esterification and amidation, enabling the molecule's incorporation into larger, more complex structures.

Esters of this compound can be synthesized using standard protocols. The classic Fischer-Speier esterification, involving heating the acid in an excess of an alcohol with a strong acid catalyst (e.g., H₂SO₄), is a viable method. bond.edu.au This approach is particularly effective for producing methyl or ethyl esters. The synthesis of related compounds like 4-amino-3-nitrobenzoic acid methyl ester has been successfully demonstrated using this method. bond.edu.au

Alternative methods include reaction with alkyl halides in the presence of a base or using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. A significant challenge in these reactions is achieving selectivity. Due to the electronic and steric differences between the two carboxylic acid groups, it may be possible to achieve selective mono-esterification under carefully controlled conditions, though formation of the di-ester is also likely, especially with an excess of the alcohol and prolonged reaction times.

Reactant AlcoholEsterification MethodPotential Products
Methanol (CH₃OH)Fischer Esterification (H₂SO₄ catalyst)Methyl mono-esters, Dimethyl ester
Ethanol (C₂H₅OH)Fischer Esterification (H₂SO₄ catalyst)Ethyl mono-esters, Diethyl ester
Benzyl alcohol (BnOH)DCC/DMAP couplingBenzyl mono-esters, Dibenzyl ester
tert-Butanol ((CH₃)₃COH)Reaction with di-tert-butyl dicarbonatetert-Butyl mono-esters, Di-tert-butyl ester

The carboxylic acid functionalities are readily converted to amides, a critical reaction for building peptidomimetics. Standard peptide coupling reagents are highly effective for this transformation. These reagents activate the carboxylic acid group to facilitate nucleophilic attack by an amine. bachem.com Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to improve efficiency and suppress side reactions like racemization. bachem.compeptide.com

By reacting this compound with amino acids or peptide fragments, the scaffold can be integrated into peptide-like molecules. nih.govchemrxiv.org This allows for the creation of conformationally constrained dipeptide mimics or turn-inducing elements in larger peptide chains. The choice of coupling reagent and reaction conditions can potentially allow for selective amidation at one of the two carboxylic acid sites.

Amine ReactantCoupling Reagent SystemPotential Product Type
BenzylamineEDC/HOBtMono- or di-benzyl amide derivative
Glycine methyl esterHATU/DIPEAPeptidomimetic with C-terminal Gly-OMe
MorpholinePyBOPMono- or di-morpholinyl amide derivative
L-Alanine tert-butyl esterCOMUPeptidomimetic with C-terminal Ala-O-tBu

Reactions Involving the Nitro Group of this compound

The nitro group is a key functional handle that can be transformed into various other nitrogen-containing groups or used to activate the aromatic ring for substitution reactions.

The reduction of the aromatic nitro group is one of the most important transformations for this class of compounds, providing access to the corresponding aniline (B41778) derivative. This reaction is typically high-yielding and can be accomplished with a variety of reagents. wikipedia.orgmasterorganicchemistry.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a common and clean method. almacgroup.commdpi.com Another widely used approach is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. masterorganicchemistry.com Reagents like sodium hydrosulfite or tin(II) chloride (SnCl₂) are also effective and can sometimes offer better chemoselectivity in complex molecules. wikipedia.org

Under different conditions, partial reduction of the nitro group can be achieved. For instance, using zinc dust with ammonium (B1175870) chloride or in a CO₂/H₂O system can selectively yield the corresponding N-arylhydroxylamine. wikipedia.orgrsc.org

Reagent(s)Typical ConditionsMajor ProductReference
H₂, Pd/CMethanol or Ethanol, RT, 1-4 atm H₂Amine masterorganicchemistry.comalmacgroup.com
Fe, HClEthanol/Water, RefluxAmine masterorganicchemistry.com
SnCl₂·2H₂OEthanol or Ethyl Acetate (B1210297), RefluxAmine wikipedia.org
Zn, NH₄ClWater/Ethanol, 0-10 °CHydroxylamine (B1172632) wikipedia.org
NaBH₄ with catalystMethanol, RTAmine (can be selective for hydroxylamine with some catalysts) nih.gov

The resulting product, 2-(3-carboxyanilino)-3-aminobenzoic acid, is a tri-functional building block with two distinct amino groups, opening up further avenues for derivatization.

The nitro group is a powerful electron-withdrawing group that strongly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks a carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group ortho or para to the leaving group is crucial for stabilizing this intermediate.

In the parent compound, this compound, there are no halogen leaving groups on the nitro-substituted ring. Therefore, it is unreactive towards SNAr. However, if a derivative were synthesized with a leaving group, such as chlorine or fluorine, at the C2, C4, or C6 positions (ortho or para to the nitro group), these positions would become highly activated for substitution by various nucleophiles like alkoxides, amines, or thiolates. nih.govnih.gov For example, a hypothetical 2-chloro-3-nitrobenzoic acid derivative would readily react with nucleophiles at the C2 position.

Hypothetical SNAr Reactions on a 2-Chloro-3-nitro-N-arylbenzoic Acid Scaffold
Nucleophile (Nu⁻)Reagent SourcePotential Product (Substitution at C2)
Methoxide (B1231860) (CH₃O⁻)Sodium methoxide (NaOCH₃)2-Methoxy derivative
PiperidinylPiperidine2-Piperidinyl derivative
Thiophenoxide (PhS⁻)Sodium thiophenoxide (NaSPh)2-(Phenylthio) derivative
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)2-Azido derivative

This reactivity pathway is a powerful tool for introducing a wide array of functional groups onto the nitroaromatic core of derivatized versions of the title compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Rings of this compound

The two aromatic rings of the molecule possess different susceptibilities to electrophilic and nucleophilic attack due to the electronic effects of their substituents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring, proceeding through a two-step mechanism: formation of a carbocation intermediate (the rate-determining step) followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents on the ring dictate the position (regioselectivity) and rate of the reaction.

Ring B (Nitrobenzoic acid-derived ring): This ring is substituted with a nitro group (-NO₂) and a carboxylic acid group (-COOH). Both are strong deactivating, meta-directing groups. masterorganicchemistry.comyoutube.com Consequently, this ring is significantly less reactive towards electrophiles than Ring A. Any substitution would be expected to occur at the position meta to both groups (position 5). Reactions like nitration or halogenation on this ring would require harsh conditions. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring Substituents Predicted Position of Attack Expected Reactivity

| Ring A | -NH- (ortho, para-director, activating) -COOH (meta-director, deactivating) | 2', 4', 6' (directed by -NH) | Moderately Reactive | | Ring B | -NO₂ (meta-director, deactivating) -COOH (meta-director, deactivating) | 5 (meta to both groups) | Highly Deactivated |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for simple benzene rings and requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile.

Ring A (Anilino-derived ring): This ring is generally not susceptible to NAS due to the absence of strong electron-withdrawing groups and the presence of the electron-donating amino group.

Ring B (Nitrobenzoic acid-derived ring): This ring is a candidate for NAS. The presence of the powerful electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the substitution of a leaving group. While there is no inherent leaving group on this ring, under specific conditions, a group could potentially be displaced if present. The positions ortho and para to the nitro group (positions 2 and 4) are the most activated for nucleophilic attack.

Cyclization Reactions Involving this compound as a Precursor

The multifunctional nature of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions can proceed through several intramolecular pathways.

The strategic placement of reactive functional groups allows for the construction of fused ring systems. A prominent potential cyclization involves the formation of acridone (B373769) derivatives. Through an intramolecular condensation, typically under acidic conditions, the carboxylic acid on one ring can react with the aromatic C-H bond of the adjacent ring, ortho to the linking amine. This type of reaction, a Friedel-Crafts acylation followed by dehydration, would lead to a tricyclic acridone core. The specific isomer formed would depend on which carboxylic acid participates and which C-H bond is attacked.

Additionally, reductive cyclization is a plausible pathway. Reduction of the nitro group to an amino group would generate a diamine derivative. This new amino group, being in proximity to a carboxylic acid, could readily undergo intramolecular amide formation to yield a seven-membered heterocyclic ring, a dibenzodiazepine derivative. Such cyclizations are known routes for creating complex heterocyclic frameworks. nih.govnih.gov

Several intramolecular cyclization pathways can be envisioned for this precursor:

Double Amide Formation (Lactamization): If both carboxylic acid groups were converted to a more reactive form (e.g., acyl chlorides), a double cyclization involving the secondary amine could potentially occur, though this would be sterically demanding. A more likely scenario is the cyclization involving the secondary amine and one of the carboxylic acid groups to form a seven-membered lactam.

Pictet-Spengler type reaction: Following the reduction of the nitro group, the resulting primary amine could potentially undergo a Pictet-Spengler-type reaction if an appropriate aldehyde functionality were introduced into the molecule, leading to the formation of complex polycyclic systems.

Cyclization involving the nitro group: Besides reductive cyclization, the nitro group can participate in other cyclization reactions, for instance, by reacting with a suitable ortho substituent that could be introduced in a prior step. nih.gov

Studies on related structures show that intramolecular cyclizations of substituted acids can be promoted by reagents like propionic or acetic anhydride (B1165640) to yield furanone derivatives, highlighting the diverse possibilities for forming heterocyclic systems. researchgate.netchimicatechnoacta.ru

Coordination Chemistry of this compound with Metal Ions

The presence of multiple donor atoms (oxygen from the carboxylates and nitro group, and nitrogen from the amine) makes this compound an excellent candidate for use as a ligand in coordination chemistry. nih.govnih.gov It can form stable complexes with a variety of metal ions. nih.govepa.gov

As a ligand, this compound offers several potential binding modes, attributed to its flexible structure and multiple donor sites. The carboxylate groups are particularly versatile. nih.gov

Monodentate: One oxygen atom from a carboxylate group binds to the metal center.

Bidentate Chelate: Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a stable four-membered ring.

Bidentate Bridging: The two oxygen atoms of a carboxylate group bridge two different metal centers. This mode is crucial for the formation of coordination polymers.

Multidentate Coordination: The ligand can use donor atoms from different functional groups to bind to one or more metal centers. For example, it could coordinate through one carboxylate group and the secondary amine nitrogen, acting as a bidentate N,O-donor. The flexibility of the diarylamine backbone allows the two carboxylate groups to coordinate to the same metal ion or to bridge different metal ions, leading to the formation of mononuclear complexes or extended one-, two-, or three-dimensional coordination polymers. epa.govbuffalo.edu The nitro group can also participate in coordination, although its coordination ability is generally weaker than that of carboxylates.

Table 2: Potential Coordination Modes of this compound

Donor Atoms Involved Coordination Mode Potential Resulting Structure
One Oxygen (from one -COOH) Monodentate Mononuclear Complex
Two Oxygens (from one -COOH) Bidentate Chelate Mononuclear Complex
Two Oxygens (from one -COOH) Bidentate Bridging Dinuclear or Polymeric Complex
N (amine) and O (carboxylate) Bidentate Chelate Mononuclear Complex
O (carboxylate 1) and O (carboxylate 2) Bridging Dinuclear or Polymeric Complex

The synthesis of metal complexes with this ligand would typically involve the reaction of a metal salt (e.g., acetate, nitrate, or chloride) with the deprotonated form of the ligand in a suitable solvent. Hydrothermal or solvothermal methods are common for promoting the crystallization of coordination polymers.

The characterization of the resulting metal complexes would employ a range of analytical techniques: scispace.comresearchgate.net

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal center by observing the shift in the C=O stretching frequencies.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination environment of the metal ion.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the exact coordination mode of the ligand. scispace.com

Elemental Analysis: To determine the empirical formula of the complex and establish the metal-to-ligand ratio. researchgate.net

Thermogravimetric Analysis (TGA): To assess the thermal stability of the metal complex and identify the presence of coordinated or lattice solvent molecules.

The synthesis and characterization of such complexes are crucial for developing new materials with interesting magnetic, optical, or catalytic properties. mdpi.comchemsociety.org.ng

Vi. Advanced Applications of 2 3 Carboxyanilino 3 Nitrobenzoic Acid and Its Derivatives in Chemical Science Excluding Human/clinical

2-(3-Carboxyanilino)-3-nitrobenzoic acid in Catalysis and Organocatalysis

The molecular architecture of this compound suggests potential, albeit currently undocumented, roles in catalysis.

In the realm of asymmetric synthesis, the production of single-enantiomer compounds is of paramount importance. This is often achieved through the use of chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. Although this compound is itself achiral, it could theoretically be resolved into its enantiomers if it were to adopt a non-planar, atropisomeric conformation, or be derivatized to create chiral centers.

Should a chiral version of this molecule be developed, its dicarboxylic nature would make it a candidate for a bidentate ligand for metal catalysts. The nitrogen and oxygen atoms could coordinate to a metal center, creating a chiral environment that could influence the stereoselectivity of reactions such as hydrogenations, cross-couplings, or aldol (B89426) additions. The steric and electronic properties of the ligand, influenced by the nitro and carboxyanilino groups, would be critical in determining its effectiveness.

Table 1: Potential, Hypothetical Roles in Asymmetric Synthesis

Application Area Potential Function of Chiral this compound Key Structural Features
Asymmetric Catalysis Chiral Ligand for Metal Catalysts Dicarboxylic acid for bidentate coordination

It is important to reiterate that no published studies have yet demonstrated the use of this compound or its chiral derivatives in these capacities.

The presence of two carboxylic acid groups imparts Brønsted acidity to the molecule. This feature suggests a potential, though unexplored, application as an organocatalyst in reactions that are promoted by acids. Examples of such transformations include esterifications, acetal (B89532) formations, and certain types of cyclizations. The dual carboxylic acid functionality might allow for cooperative catalysis, where one group activates a substrate while the other interacts with another reagent or stabilizes a transition state. The nitro group, being strongly electron-withdrawing, would increase the acidity of the carboxylic acid on the same ring, potentially modulating its catalytic activity.

Supramolecular Chemistry and Materials Science Incorporating this compound

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The functional groups on this compound make it a candidate for the design of new materials.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The carboxylic acid groups of this compound are strong hydrogen bond donors and acceptors, and the nitro group and secondary amine can also participate in hydrogen bonding. These features suggest that the molecule could form predictable and robust supramolecular synthons, which are reliable patterns of intermolecular interactions.

Co-crystallization involves combining two or more different molecules in a single crystal lattice. The title compound could be used as a co-former with other molecules, including active pharmaceutical ingredients (APIs), to modify their physical properties such as solubility and stability. For example, the carboxylic acids could form strong hydrogen bonds with basic groups like pyridines or amines on a target molecule. While there are studies on the co-crystallization of simpler nitrobenzoic acids, specific research involving this compound is yet to be published.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). The dicarboxylic nature of this compound makes it a potential linker for the synthesis of MOFs. The geometry of the linker, including the angle between the two carboxyl groups, would dictate the topology of the resulting framework. The nitro group and the secondary amine within the linker could introduce additional functionality to the pores of the MOF, potentially influencing its properties for applications like gas storage or separation.

Covalent Organic Frameworks (COFs) are similar porous crystalline polymers, but are made entirely from light elements linked by strong covalent bonds. Derivatives of this compound, for instance, by converting the carboxylic acid groups to more reactive functionalities, could potentially serve as building blocks for COFs. However, the synthesis of COFs typically requires highly symmetric building blocks to achieve crystalline materials, and the C2v symmetry of the title compound might present challenges. There is currently no literature describing the use of this specific molecule in the fabrication of MOFs or COFs.

This compound as a Synthetic Building Block for Complex Molecules

In organic synthesis, a building block is a molecule that can be readily incorporated into the structure of a larger, more complex target molecule. The multiple functional groups of this compound offer several handles for chemical modification, positioning it as a potential, though unexploited, scaffold for the synthesis of more complex structures.

The carboxylic acid groups can be converted into a wide range of other functional groups, such as esters, amides, or alcohols. The nitro group can be reduced to an amine, which can then undergo further reactions like diazotization or acylation. The secondary amine bridge could be a site for N-alkylation or N-arylation. The strategic manipulation of these functional groups could, in principle, lead to the synthesis of novel heterocyclic systems or other complex molecular architectures. For instance, intramolecular condensation reactions could potentially be used to form new ring systems.

Table 2: Potential, Hypothetical Synthetic Transformations

Functional Group Potential Reaction Resulting Functionality
Carboxylic Acid Esterification, Amidation, Reduction Ester, Amide, Alcohol
Nitro Group Reduction Primary Amine

Despite this theoretical potential, there are no specific examples in the current chemical literature that demonstrate the use of this compound as a key building block in the total synthesis of complex natural products or other advanced molecules.

Precursor for Dyes and Pigments (Non-biological applications)

The presence of an aromatic amine and a nitro group makes this compound a promising candidate as a precursor for the synthesis of various dyes and pigments. Aromatic amines are fundamental building blocks for azo dyes, which constitute a significant class of synthetic colorants. unb.canih.gov

The synthesis of an azo dye typically involves a two-step process: diazotization followed by coupling. unb.ca In a hypothetical scenario, the primary amino group of a derivative of this compound (where one of the carboxylic acid groups is protected or modified) could be converted into a diazonium salt. This is generally achieved by treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.ca This reactive diazonium salt can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form a highly conjugated azo compound, which is often intensely colored.

The nitro group and the two carboxylic acid groups in the this compound structure would act as auxochromes and/or modifiers, influencing the final color, solubility, and fastness properties of the resulting dye. The nitro group, being a strong electron-withdrawing group, can significantly affect the electronic properties of the chromophore and thus the color of the dye. researchgate.net The carboxylic acid groups can enhance the water solubility of the dye and provide sites for binding to substrates like textiles or for the formation of metal-complex pigments.

Table 1: Hypothetical Azo Dyes Derived from a this compound Derivative

Diazonium Component PrecursorCoupling ComponentResulting Dye ClassPotential Color
2-(3-Carboxyanilino)-3-nitro-benzoic acid derivativePhenolAcid Azo DyeYellow to Orange
2-(3-Carboxyanilino)-3-nitro-benzoic acid derivativeN,N-DimethylanilineCationic Azo DyeRed to Violet
2-(3-Carboxyanilino)-3-nitro-benzoic acid derivative2-NaphtholNaphthol Azo DyeRed to Brown

This table is illustrative and based on general principles of dye chemistry.

Intermediate in the Synthesis of Specialty Polymers (Non-biological applications)

The bifunctional nature of this compound, possessing two carboxylic acid groups and a secondary amine, makes it a potential monomer for the synthesis of specialty polymers through polycondensation reactions. Specifically, it could be a building block for aromatic polyamides and polyimides, which are known for their high thermal stability and mechanical strength.

In the synthesis of aromatic polyamides, a dicarboxylic acid is reacted with a diamine. While this compound is not a diamine, its secondary amine could potentially participate in condensation reactions under certain conditions, or it could be chemically modified to a diamine derivative. More directly, the two carboxylic acid groups allow it to act as a dicarboxylic acid monomer. It could be polymerized with a variety of aromatic diamines to yield novel polyamides. The rigid diphenylamine (B1679370) backbone and the polar nitro group would be incorporated into the polymer chain, likely imparting high glass transition temperatures and specific solubility characteristics.

The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine. The dicarboxylic acid groups of this compound could be converted to a dianhydride, which could then be polymerized with a diamine. The resulting polyimide would contain the nitro-substituted diphenylamine moiety, which could enhance its properties, such as gas permeability or electrical characteristics, for applications in membranes or electronics. Research on the polymerization of aminobenzoic acids and their copolymers with aniline has demonstrated the feasibility of creating polymers with interesting properties from similar building blocks. researchgate.net

Table 2: Potential Specialty Polymers from this compound Derivatives

Polymer ClassMonomer 1 (from target compound)Monomer 2Potential Polymer Properties
Aromatic Polyamide2-(3-Carboxyanilino)-3-nitro-dicarboxylic acid1,4-PhenylenediamineHigh thermal stability, specific solubility
PolyimideDianhydride of 2-(3-Carboxy-anilino)-3-nitrobenzoic acid4,4'-OxydianilineEnhanced thermal and electrical properties

This table is illustrative and based on established principles of polymer chemistry.

Analytical Reagent Applications of this compound

The structural features of this compound also suggest its potential use as an analytical reagent in various applications.

pH Indicators and Chemo-sensors

The presence of both acidic (carboxylic acids) and basic (secondary amine) functional groups, along with a chromophoric system that includes a nitro group, makes this compound a candidate for development as a pH indicator or a chemosensor. The protonation and deprotonation of the carboxylic acid and amine groups at different pH values would alter the electronic structure of the molecule, potentially leading to a visible color change. The nitro group, a strong chromophore, could enhance this effect.

Furthermore, the molecule could be functionalized to create more specific chemosensors. For instance, the carboxylic acid groups could act as binding sites for metal ions. Upon coordination with a metal ion, the fluorescence or absorption properties of the molecule could change, allowing for the detection and quantification of that ion. sisgeenco.com.brnih.gov The development of chemosensors based on nitro-functionalized aromatic compounds is an active area of research. nih.gov

Table 3: Potential pH-Dependent Properties of this compound

pH RangePredominant SpeciesPotential Color
Highly Acidic (pH < 2)Cationic (protonated amine)Colorless or light yellow
Moderately Acidic (pH 3-5)Neutral or ZwitterionicYellow
Basic (pH > 6)Anionic (deprotonated carboxyls)Deeper Yellow or Orange

This table is a hypothetical representation based on the expected acid-base properties of the functional groups.

Chromatographic Separation Enhancers

In the field of analytical chromatography, particularly in High-Performance Liquid Chromatography (HPLC), additives are often used in the mobile phase to improve the separation of analytes. Benzoic acid and its derivatives are sometimes used for this purpose. sielc.com

This compound, with its polar carboxylic acid groups, aromatic rings, and a nitro group, could potentially serve as a mobile phase additive or a "tailing" reducer for the separation of certain classes of compounds. The carboxylic acid groups could interact with basic analytes, reducing their interaction with residual silanol (B1196071) groups on the stationary phase and thus minimizing peak tailing. The aromatic and nitro functionalities could provide additional selective interactions with analytes, enhancing separation. For instance, in reverse-phase HPLC, it could be used to separate basic compounds under acidic mobile phase conditions.

Table 4: Potential Chromatographic Applications

Chromatographic ModePotential RoleTarget AnalytesPrinciple of Action
Reverse-Phase HPLCMobile Phase AdditiveBasic CompoundsIon-pairing or suppression of silanol interactions
Normal-Phase HPLCMobile Phase ModifierPolar Aromatic CompoundsAltering mobile phase polarity and selectivity

This table is illustrative and based on the known functions of similar compounds in chromatography.

Vii. Future Directions and Emerging Research Avenues for 2 3 Carboxyanilino 3 Nitrobenzoic Acid Research

Development of Novel Synthetic Routes with Enhanced Sustainability for 2-(3-Carboxyanilino)-3-nitrobenzoic acid

The traditional synthesis of diarylamines often relies on methods like the Ullmann condensation, which can require harsh reaction conditions. nih.gov Future research could focus on developing more sustainable and efficient synthetic pathways to this compound. Modern catalytic systems, such as those based on palladium or copper with N-heterocyclic carbene (NHC) ligands, have shown promise in the one-pot reductive coupling of nitroaromatics to form diarylamines. nih.govrsc.org These methods could offer a more direct and atom-economical route to the target molecule.

Furthermore, the principles of green chemistry could be applied, for instance, by exploring water as a solvent or employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Approaches for this compound

Synthetic Strategy Potential Catalyst/Reagent Sustainability Advantages
Reductive Homocoupling Pd/NHC, Triethylsilane One-pot synthesis, avoids isolation of amine intermediates. nih.govrsc.org
Modified Ullmann Condensation Copper nanoparticles, Amino acid ligands Lower catalyst loading, milder reaction conditions. mdpi.comresearchgate.net
Microwave-Assisted Synthesis Elemental Copper Reduced reaction times, potential for aqueous media. nih.gov

Exploration of Advanced Catalytic Functions of this compound and its Complexes

The presence of two carboxylic acid groups and a secondary amine makes this compound an excellent candidate for use as a ligand in coordination chemistry and catalysis. Metal complexes of amino acids and their derivatives have been shown to be effective catalysts in a variety of reactions, including oxidations and asymmetric hydrogenations. scirp.orgnih.govmdpi.com

Future research could involve the synthesis of metal complexes of this compound with transition metals such as iron, copper, or manganese. scirp.orgnih.gov These complexes could then be screened for catalytic activity in reactions like C-H functionalization, cross-coupling reactions, and the reduction of nitroaromatic compounds. mdpi.comacs.orgmdpi.com The nitro group on the aromatic ring could also play a role in modulating the electronic properties of the metal center, potentially leading to unique catalytic selectivities.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Metal Ion Potential Reaction Type Rationale
Iron (Fe) Reductive functionalization of nitro compounds Iron-salen complexes have shown activity in this area. acs.orgnih.gov
Copper (Cu) Ullmann-type coupling reactions Copper is a well-established catalyst for C-N and C-O bond formation. nih.govmdpi.com
Manganese (Mn) Asymmetric transfer hydrogenation Chiral manganese complexes are effective for the hydrogenation of imines. acs.org

Integration of this compound into Multifunctional Materials Systems

The dicarboxylic acid functionality of this compound makes it a prime building block for the synthesis of polymers and metal-organic frameworks (MOFs). Dicarboxylic acids are widely used as monomers in the production of polyesters and polyamides. researchgate.netkaist.ac.krresearchgate.net The incorporation of the diarylamine and nitro functionalities could impart unique properties to these materials, such as thermal stability, redox activity, or specific sensing capabilities.

Nitroaromatic compounds are known to interact with graphene-based materials and are key components in some energetic materials. researchgate.netacs.org Future work could explore the use of this compound in the development of chemiresistive sensors for the detection of specific analytes or in the creation of novel functional materials with tailored electronic properties. mdpi.com

Deeper Computational Insights into the Reaction Mechanisms and Electronic Properties of this compound

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and potential applications of this compound. mdpi.com Theoretical studies could be employed to predict its geometric parameters, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Furthermore, computational modeling can elucidate the mechanisms of potential reactions involving this molecule. For instance, DFT calculations could help to understand the pathways of nucleophilic aromatic substitution, which is often influenced by the presence of a nitro group. mdpi.com Molecular docking studies could also be performed to predict the binding affinity of this molecule with various biological targets or its interaction with material surfaces. nih.govnih.gov

Unexplored Reactivity Pathways and Functionalization Strategies for this compound

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity landscape. The nitro group, for example, is a versatile functional group that can be reduced to an amine, which could then be further functionalized. numberanalytics.comnumberanalytics.com This opens up possibilities for the synthesis of novel heterocyclic compounds or for post-synthetic modification of polymers and MOFs incorporating this molecule.

The diarylamine core itself can undergo a variety of chemical transformations. nih.gov Research could focus on the selective functionalization of the aromatic rings, potentially leading to a library of derivatives with diverse properties. The interaction between the nitro group and the diarylamine within the same molecule could also lead to interesting intramolecular reactions, such as cyclizations, that have yet to be explored. diva-portal.orgresearchgate.net

Viii. Conclusion on the Academic Significance of 2 3 Carboxyanilino 3 Nitrobenzoic Acid Research

Synthesis of Key Findings

Academic inquiry into 2-(3-Carboxyanilino)-3-nitrobenzoic acid has primarily centered on its role as a molecular building block, given its structural features of a diphenylamine (B1679370) backbone substituted with both nitro and carboxylic acid functional groups. Research has indicated its potential utility as a precursor in the synthesis of more complex molecules. The presence of two carboxylic acid groups makes it a candidate for the formation of polymers and metal-organic frameworks (MOFs), while the nitro group offers a site for further chemical modification, such as reduction to an amino group, which can then be used for additional synthetic steps.

Overall Contributions to Organic Chemistry and Materials Science

The study of this compound and its analogs contributes to the broader fields of organic chemistry and materials science. In organic synthesis, diphenylamine dicarboxylic acids are recognized as valuable intermediates. longdom.org They serve as scaffolds for creating larger, functionalized molecules that may have applications in pharmaceuticals and dye manufacturing. guidechem.comgoogle.com

In materials science, the dicarboxylic acid functionality is of particular interest for the construction of coordination polymers and MOFs. These materials are built from organic ligands and metal ions, and the specific geometry and functional groups of the ligand dictate the resulting structure and properties of the framework. While specific studies on MOFs derived from this compound are not extensively documented, research on similar nitro-substituted benzoic acids demonstrates their use in creating frameworks with diverse topologies and potential applications in areas such as gas storage and catalysis.

Unanswered Questions and Future Perspectives in this compound Studies

Despite its potential, dedicated research on this compound remains limited, leaving several avenues for future investigation. A significant gap exists in the comprehensive characterization of the compound itself, including detailed crystallographic and spectroscopic data.

Future research could focus on the following areas:

Detailed Synthesis and Characterization: The development of efficient and scalable synthesis routes for this compound would be a valuable contribution. Comprehensive spectroscopic and crystallographic analysis would provide a foundational understanding of its molecular structure and properties. ncats.io

Coordination Chemistry and Materials Science: A systematic exploration of its coordination behavior with various metal ions could lead to the discovery of novel MOFs. The resulting materials could be investigated for properties such as porosity, stability, and catalytic activity. The interplay between the nitro group and the carboxylic acid functionalities in directing the framework assembly presents an interesting area of study.

Applications in Organic Synthesis: Further investigation into the reactivity of the nitro group and the diphenylamine core could uncover new synthetic pathways to novel organic molecules. For instance, reduction of the nitro group could yield an amino-substituted diphenylamine dicarboxylic acid, a versatile building block for various heterocyclic and polymeric structures.

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